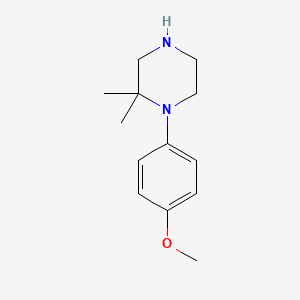

1-(4-Methoxyphenyl)-2,2-dimethylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(4-Methoxyphenyl)-2,2-dimethylpiperazine” likely belongs to a class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods . For instance, enantiopure (S)-1-(4-methoxyphenyl) ethanol was synthesized from 4-methoxyacetophenone using Lactobacillus senmaizuke as a biocatalyst .Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis Techniques : Methoxypiperamide, a derivative of 1-(4-Methoxyphenyl)-2,2-dimethylpiperazine, was synthesized through a reaction involving 4-methoxybenzoyl chloride and 1-methylpiperazine. This process highlights the compound's use in new psychoactive substance development and its characterization using various analytical methods (Power et al., 2014).

Pharmacological Properties

- Antidepressant and Anxiolytic Effects : Phenylpiperazine derivatives, including compounds structurally similar to this compound, were evaluated for antidepressant and anxiolytic effects in animal models. These studies emphasize the potential therapeutic applications of such compounds in mental health (Pytka et al., 2015).

Materials Science Applications

Active Packaging Materials : Research on molecularly imprinted hydrogels, synthesized using similar compounds, demonstrates applications in food packaging for extending shelf life and protecting against oxidation. This indicates the compound's relevance in developing innovative packaging solutions (Benito-Peña et al., 2016).

Synthesis of Hybrid Ligands : The synthesis of novel ligands involving similar compounds showcases applications in developing new materials with potential uses in various chemical processes and material science (Aluri et al., 2014).

Analytical Chemistry

Analytical Techniques : Studies involving derivatives of this compound in hair samples using chromatography highlight the compound's role in forensic toxicology and analytical chemistry (Barroso et al., 2010).

X-Ray and NMR Studies : The use of X-ray diffraction and NMR techniques for studying complexes involving similar compounds illustrates its importance in molecular structure determination (Dega-Szafran et al., 2006).

Mécanisme D'action

Target of Action

Similar compounds such as 4-methoxyamphetamine have been found to act as potent and selective serotonin releasing agents . They also bind to alpha receptors to mediate their effects .

Mode of Action

Based on the behavior of structurally similar compounds, it may interact with its targets, potentially serotonin receptors and alpha receptors, leading to changes in neurotransmitter levels .

Biochemical Pathways

Similar compounds have been shown to affect the serotonin pathway . This could lead to downstream effects such as mood regulation, sleep, and appetite control.

Pharmacokinetics

Similar compounds like apixaban have good bioavailability, low clearance, and a small volume of distribution in animals and humans . These properties could impact the bioavailability of 1-(4-Methoxyphenyl)-2,2-dimethylpiperazine.

Result of Action

Based on the behavior of structurally similar compounds, it may lead to changes in neurotransmitter levels, potentially affecting mood, sleep, and appetite .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect its action .

Analyse Biochimique

Biochemical Properties

1-(4-Methoxyphenyl)-2,2-dimethylpiperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine. This interaction is crucial as it can inhibit the enzyme’s activity, leading to increased levels of acetylcholine . Additionally, this compound has been shown to interact with serotonin and dopamine receptors, which are critical for neurotransmission . These interactions highlight the compound’s potential in modulating neurotransmitter levels and influencing neurological functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been observed to enhance mitochondrial function and bioenergetics under ischemic-like conditions . This compound also influences cell signaling pathways, particularly those involving oxidative stress and reactive oxygen species (ROS) production . By modulating these pathways, this compound can impact gene expression and cellular metabolism, promoting cell survival and function under stress conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as acetylcholinesterase, inhibiting its activity and thereby increasing acetylcholine levels . Additionally, it interacts with serotonin and dopamine receptors, modulating neurotransmitter release and uptake . These binding interactions can lead to enzyme inhibition or activation, ultimately affecting gene expression and cellular responses.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that this compound remains stable under controlled conditions, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, particularly in enhancing mitochondrial bioenergetics and reducing oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance cognitive function and reduce neuroinflammation . At higher doses, there may be toxic or adverse effects, including potential neurotoxicity and disruption of normal cellular functions . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism can affect metabolic flux and alter metabolite levels, influencing its overall pharmacokinetic profile and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that it can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, its distribution within tissues is influenced by its interactions with efflux transporters, which can affect its localization and accumulation .

Subcellular Localization

This compound exhibits specific subcellular localization, particularly within mitochondria and phagosomes . This localization is crucial for its activity, as it allows the compound to modulate mitochondrial function and ROS production effectively. Targeting signals and post-translational modifications may direct the compound to these specific compartments, enhancing its biochemical and cellular effects.

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-2,2-dimethylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-13(2)10-14-8-9-15(13)11-4-6-12(16-3)7-5-11/h4-7,14H,8-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGXLZKDLYDSNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN1C2=CC=C(C=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602376 |

Source

|

| Record name | 1-(4-Methoxyphenyl)-2,2-dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893748-41-9 |

Source

|

| Record name | 1-(4-Methoxyphenyl)-2,2-dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.